1-(1-bromopropyl)-3-methoxybenzene
Description
Properties
CAS No. |
1313429-17-2 |
|---|---|
Molecular Formula |
C10H13BrO |
Molecular Weight |
229.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The phosphorus tribromide (PBr₃) route is a classical approach for converting alcohols to alkyl bromides. For 1-(1-bromopropyl)-3-methoxybenzene, the precursor 3-(3-methoxyphenyl)propan-1-ol undergoes bromination under anhydrous conditions. The reaction proceeds via nucleophilic displacement, where PBr₃ acts as both a Lewis acid and brominating agent.
Procedure :
-
Reagents : 3-(3-Methoxyphenyl)propan-1-ol (1.0 equiv), PBr₃ (1.2 equiv), anhydrous diethyl ether.
-
Conditions : The alcohol is dissolved in diethyl ether under nitrogen atmosphere. PBr₃ is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
-
Workup : The mixture is quenched with ice-water, extracted with dichloromethane (DCM), and purified via flash chromatography (silica gel, hexane/ethyl acetate 9:1).
Yield : 78–85% (isolated as a colorless liquid).
Optimization Insights
Excess PBr₃ ensures complete conversion, but stoichiometric imbalances lead to diastereomer formation. Temperature control is critical; side reactions such as ether formation or elimination dominate above 40°C.
Appel Reaction for Halogen Exchange
General Protocol
The Appel reaction, employing carbon tetrachloride (CCl₄) and triphenylphosphine (PPh₃), provides a mild alternative for bromination. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.
Procedure :
-
Reagents : 3-(3-Methoxyphenyl)propan-1-ol (1.0 equiv), PPh₃ (1.3 equiv), bromine (Br₂, 1.3 equiv), imidazole (1.3 equiv), anhydrous DCM.
-
Conditions : PPh₃ and imidazole are dissolved in DCM at 0°C. Br₂ is added slowly, followed by the alcohol. The reaction is stirred at 0°C for 1 hour and then at room temperature for 12 hours.
-
Workup : The mixture is washed with saturated NaHCO₃, dried over MgSO₄, and concentrated. Purification uses silica gel chromatography (hexane).
Yield : 65–72% (higher purity compared to PBr₃ method).
Advantages and Limitations
The Appel reaction offers superior selectivity for primary alcohols and minimizes rearrangement. However, stoichiometric PPh₃ generates triphenylphosphine oxide as a byproduct, complicating large-scale purification.
Tosylate Displacement with Bromide
Two-Step Tosylation-Bromination
This method involves converting the alcohol to a tosylate intermediate, followed by nucleophilic bromide displacement. It is ideal for substrates prone to elimination.
Step 1: Tosylation
-
Reagents : 3-(3-Methoxyphenyl)propan-1-ol (1.0 equiv), p-toluenesulfonyl chloride (TsCl, 1.2 equiv), triethylamine (Et₃N, 2.0 equiv), DMAP (catalytic), DCM.
-
Conditions : Stirred at room temperature for 12 hours.
-
Product : 3-(3-Methoxyphenyl)propyl tosylate (92% yield).
Step 2: Bromide Displacement
-
Reagents : Tosylate (1.0 equiv), tetrabutylammonium bromide (TBAB, 1.2 equiv), acetone.
-
Conditions : Refluxed at 60°C for 6 hours.
-
Workup : Solvent removal and chromatography (hexane/ethyl acetate).
Overall Yield : 68–75%.
Scalability Considerations
The tosylate route is easily scalable, as intermediates are stable and storage-friendly. However, the two-step process increases production time and cost.
Comparative Analysis of Methods
| Method | Yield (%) | Purity | Scalability | Key Advantage |
|---|---|---|---|---|
| PBr₃ Bromination | 78–85 | Moderate | High | Rapid, single-step |
| Appel Reaction | 65–72 | High | Moderate | Mild conditions, selectivity |
| Tosylate Displacement | 68–75 | High | High | Avoids direct Br₂ handling |
Key Observations :
-
The Appel reaction achieves the highest purity but requires meticulous stoichiometry.
-
Tosylate displacement is preferred for industrial-scale synthesis due to intermediate stability.
-
PBr₃ remains the fastest method but risks side reactions at elevated temperatures.
Industrial Production Techniques
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromopropyl)-3-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group, removing the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Nucleophilic Substitution: Formation of 1-propyl-3-methoxybenzene.
Oxidation: Formation of 3-methoxybenzoic acid.
Reduction: Formation of 1-propyl-3-methoxybenzene.
Scientific Research Applications
1-(1-Bromopropyl)-3-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds and pharmaceuticals.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-bromopropyl)-3-methoxybenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a carbocation intermediate that is subsequently attacked by the nucleophile . In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-(1-Bromopropyl)-3-Methoxybenzene and Related Compounds
Key Observations :
- The methoxy group in this compound increases polarity compared to non-oxygenated analogs like (3-bromopropyl)benzene, influencing solubility and reaction kinetics .
- Chain length (propyl vs. ethyl or methyl) affects steric hindrance and reactivity. For example, 1-(2-bromoethoxy)-3-methoxybenzene exhibits faster nucleophilic substitution due to reduced steric bulk .
Physicochemical Properties
Table 2: Collision Cross-Section (CCS) and Mass Data
| Compound | Adduct | Predicted CCS (Ų) | m/z | |
|---|---|---|---|---|
| This compound | [M+H]⁺ | 140.7 | 229.02226 | |
| [M+Na]⁺ | 144.5 | 251.00420 | ||
| [M-H]⁻ | 141.8 | 227.00770 | ||
| (3-Bromopropyl)benzene | [M+H]⁺ | ~135 (estimated) | 199.08764 |
Insights :
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 1-(1-bromopropyl)-3-methoxybenzene, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via bromination of 3-methoxybenzyl alcohol using hydrobromic acid (HBr) in acetic acid, followed by a substitution reaction with 1,3-dibromopropane. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Temperature control : Moderate temperatures (50–70°C) prevent side reactions like elimination.
- Purification : Distillation or recrystallization ensures high purity (>95%) .
- Advanced consideration : Continuous flow reactors in industrial settings improve scalability and yield .
Q. How does the methoxy group influence the reactivity of this compound in nucleophilic substitution reactions?
- Mechanistic insight : The methoxy group at the 3-position donates electron density via resonance, activating the benzene ring toward electrophilic substitution but deactivating adjacent positions for nucleophilic attack. This electronic effect directs nucleophiles (e.g., NaN₃, KCN) to the bromopropyl chain rather than the aromatic ring.
- Experimental validation : Comparative studies with non-methoxy analogs (e.g., 1-bromopropylbenzene) show slower reaction rates in SN2 mechanisms due to steric hindrance from the methoxy group .
Q. What analytical techniques are critical for characterizing this compound and ensuring purity?
- Key methods :
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.3–3.5 ppm, bromopropyl chain protons at δ 1.8–3.2 ppm) .
- HPLC/GC-MS : Detects impurities (<5%) and verifies molecular weight (229.11 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity and ecological impact data for this compound?
- Data gaps : Current safety data sheets (SDS) lack acute/chronic toxicity, persistence, and bioaccumulation data .
- Methodological approach :
- In vitro assays : Use human cell lines (e.g., HepG2 for hepatotoxicity) to assess cytotoxicity (IC₅₀).
- Computational models : Apply QSAR (Quantitative Structure-Activity Relationship) to predict ecotoxicological endpoints .
- Case study : Similar brominated aromatics (e.g., 1-bromo-3-chlorobenzene) show moderate soil mobility, suggesting analogous environmental behavior .
Q. What strategies improve regioselectivity in elimination reactions involving this compound?
- Reaction design :
- Base selection : Strong bases (e.g., KOtBu) favor β-hydride elimination to form alkenes.
- Solvent effects : Non-polar solvents (e.g., toluene) reduce competing substitution pathways.
Q. What are the understudied biological activities of this compound, and how can they be systematically explored?
- Current gaps : Preliminary data suggest tubulin inhibition in A549 lung cancer cells (IC₅₀ pending) but lack mechanistic details .
- Proposed approaches :
- Targeted assays : Screen against kinase or GPCR libraries to identify binding partners.
- Metabolic stability studies : Use liver microsomes to evaluate pharmacokinetic profiles .
Comparative Analysis Table
| Property | This compound | 1-(3-Chloropropyl)-4-Methoxybenzene | 1-Bromopropylbenzene |
|---|---|---|---|
| Reactivity in SN2 | Moderate (steric hindrance from -OCH₃) | Higher (Cl⁻ better leaving group) | High (no electron-donating groups) |
| Biological Activity | Tubulin inhibition (A549 cells) | Apoptosis induction (MCF-7 cells) | Not studied |
| Environmental Mobility | Unknown | Moderate soil mobility | High volatility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
